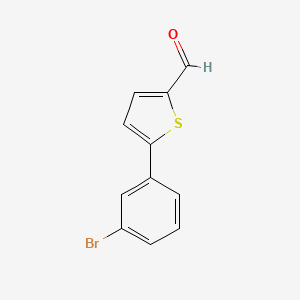

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSNNXGBKLEJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393818 | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-72-8 | |

| Record name | 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-bromophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Bromophenyl)thiophene-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Bromophenyl)thiophene-2-carbaldehyde is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene-2-carbaldehyde core coupled with a 3-bromophenyl substituent, offers a versatile scaffold for the synthesis of a wide array of more complex molecular architectures. The thiophene ring is a well-established pharmacophore, known to be a bioisostere of the phenyl ring, and is present in numerous approved drugs.[1] The aldehyde functionality serves as a key reactive handle for various chemical transformations, while the bromine atom on the phenyl ring provides a site for further functionalization, most notably through cross-coupling reactions.

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and materials science.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on the well-characterized properties of its constituent fragments: 5-bromothiophene-2-carbaldehyde and the 3-bromophenyl group.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₁H₇BrOS | Based on chemical structure |

| Molecular Weight | 267.15 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a yellow to brown solid or oil | Analogy with related aryl-substituted thiophene aldehydes |

| Melting Point | Estimated to be in the range of 80-120 °C | Based on the melting points of similar biaryl compounds |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. | Predicted based on the nonpolar nature of the molecule |

| Stability | Stable under normal laboratory conditions. May be sensitive to light and air over extended periods. | Aldehydes can be prone to oxidation. |

Synthesis and Purification

The most direct and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[2]

Synthetic Scheme

The synthesis involves the coupling of 5-bromothiophene-2-carbaldehyde with (3-bromophenyl)boronic acid.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromothiophene-2-carbaldehyde (1.0 equiv)

-

(3-Bromophenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carbaldehyde, (3-bromophenyl)boronic acid, and sodium carbonate.

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically around 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. Other palladium catalysts can also be employed.

-

Base: Sodium carbonate is a mild and effective base for this transformation. Other bases like potassium carbonate or potassium phosphate can also be used.

-

Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic reactants and the inorganic base, facilitating the reaction.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by its two key functional groups: the aldehyde and the aryl bromide.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for a variety of transformations, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: Such as the Knoevenagel or aldol condensations, to form α,β-unsaturated systems.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

Reactions of the Aryl Bromide Group

The bromine atom on the phenyl ring allows for further functionalization, primarily through another cross-coupling reaction. This enables the synthesis of more complex, tri-aryl systems.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 9.8-10.0 ppm), two doublets for the thiophene protons, and a complex multiplet pattern for the protons on the 3-bromophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 180-190 ppm, along with signals for the aromatic carbons of the thiophene and bromophenyl rings.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be evident in the molecular ion cluster.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The ability to further functionalize both the aldehyde and the aryl bromide allows for the creation of diverse libraries of compounds for high-throughput screening.

In materials science, thiophene-based molecules are utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[2] The extended π-conjugated system of derivatives of this compound makes them promising candidates for these applications.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling aromatic aldehydes and brominated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

-

Toxicity: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Brominated aromatic compounds may have long-term health effects.[5][6]

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis via the Suzuki-Miyaura coupling, combined with the presence of two distinct reactive sites, makes it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

-

ChemBK. 5-Bromo-thiophene-2-carbaldehyde. [Link]

-

PubChem. 5-Bromothiophene-2-carbaldehyde. [Link]

- Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129881.

- Saeed, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Iranian Chemical Society, 18(11), 2969-2982.

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

PubChem. 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde. [Link]

- Ali, S., et al. (2013).

- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - Supporting Information. [Link]

-

ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens...[Link]

- Al-Ostoot, F. H., et al. (2023).

-

Universiti Putra Malaysia Institutional Repository. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. [Link]

-

ResearchGate. 5-Nitrothiophene-2-carbaldehyde | Request PDF. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. [Link]

-

Taylor & Francis Online. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. [Link]

-

Bentham Science. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

-

American Chemical Society. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Characterization of 5-(3-Bromophenyl)thiophene-2-carbaldehyde: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties. The compound 5-(3-Bromophenyl)thiophene-2-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules and functional organic materials. Its chemical architecture, featuring a bromophenyl group attached to a thiophene carboxaldehyde core, offers multiple sites for further chemical modification, making it a versatile building block for creating extensive chemical libraries.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and powerful toolkit for elucidating the molecular structure and confirming the identity and purity of this compound. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the underlying principles of spectroscopic interpretation and providing detailed, field-proven experimental protocols. The information presented herein is synthesized from established spectroscopic principles and data from closely related analogues, providing a robust framework for the characterization of this important chemical entity.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 5-(3-bromophenyl)thiophen-2-carbaldehyde, is characterized by a central thiophene ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a 3-bromophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton, the protons on the thiophene ring, and the protons on the bromophenyl ring. The predicted chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.90 | Singlet (s) | - |

| Thiophene-H3 | ~7.85 | Doublet (d) | ~4.0 |

| Thiophene-H4 | ~7.40 | Doublet (d) | ~4.0 |

| Phenyl-H2' | ~7.80 | Triplet (t) | ~1.8 |

| Phenyl-H4' | ~7.65 | Multiplet (m) | - |

| Phenyl-H5' | ~7.35 | Triplet (t) | ~7.8 |

| Phenyl-H6' | ~7.55 | Multiplet (m) | - |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield singlet at approximately 9.90 ppm[1].

-

Thiophene Protons: The two protons on the thiophene ring (H3 and H4) are expected to appear as doublets due to coupling with each other. The typical coupling constant for protons on a thiophene ring is around 4.0 Hz. Their chemical shifts are influenced by the electron-withdrawing aldehyde group and the phenyl substituent.

-

Bromophenyl Protons: The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to their different chemical environments and coupling interactions. The proton at the 2'-position is expected to be a triplet due to coupling with the neighboring protons. The remaining protons will appear as multiplets in the aromatic region of the spectrum. The presence of the bromine atom will influence the chemical shifts of the adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Predicted ¹H NMR chemical shifts and key couplings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~183.0 |

| Thiophene C2 | ~144.0 |

| Thiophene C5 | ~148.0 |

| Thiophene C3 | ~136.0 |

| Thiophene C4 | ~127.0 |

| Phenyl C1' | ~135.0 |

| Phenyl C3' (C-Br) | ~122.0 |

| Phenyl C2', C4', C5', C6' | ~125.0 - 132.0 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at a very downfield chemical shift, typically around 183.0 ppm.

-

Thiophene Carbons: The carbons of the thiophene ring are expected to resonate in the aromatic region. The carbon attached to the aldehyde group (C2) and the carbon attached to the phenyl group (C5) will be the most downfield of the thiophene carbons.

-

Phenyl Carbons: The carbons of the bromophenyl ring will also appear in the aromatic region. The carbon directly bonded to the bromine atom (C3') will be shifted upfield relative to the other phenyl carbons due to the heavy atom effect of bromine.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted Key IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1670 - 1690 | Strong |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Medium |

| C=C Stretch (Aromatic) | ~1550 - 1600 | Medium to Strong |

| C-H Bending (Aromatic) | ~600 - 900 | Medium to Strong |

| C-Br Stretch | ~500 - 600 | Medium |

Interpretation of the IR Spectrum

-

Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the C=O stretching vibration of the aldehyde group. Its position, expected around 1670-1690 cm⁻¹, is indicative of a conjugated aldehyde.

-

Aldehyde C-H Stretch: The C-H stretch of the aldehyde proton typically appears as two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C and C-H Vibrations: The stretching vibrations of the C=C bonds in the thiophene and phenyl rings will give rise to absorptions in the 1550-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 600-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid or oil): Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sources

An In-Depth Technical Guide to 5-(3-Bromophenyl)thiophene-2-carbaldehyde (CAS No. 38401-72-8)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-(3-Bromophenyl)thiophene-2-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, characterization, and prospective applications, with a particular focus on its role as a scaffold for the development of novel therapeutic agents.

Core Compound Profile

| Property | Value | Source |

| CAS Number | 38401-72-8 | ChemScene |

| Molecular Formula | C₁₁H₇BrOS | ChemScene |

| Molecular Weight | 267.14 g/mol | ChemScene |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-(3-Bromphenyl)-2-thiophencarboxaldehyd | ChemScene |

| Physical State | Solid (predicted) | N/A |

| Storage | Sealed in dry, 2-8°C | ChemScene |

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

The reaction couples 5-bromothiophene-2-carbaldehyde with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Causality of Experimental Choices

The selection of each component in the Suzuki-Miyaura coupling is critical for a successful reaction.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[2]

-

Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity.

-

Base: A base is required to activate the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[2]

-

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often used.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures for Suzuki-Miyaura couplings of thiophene derivatives.[3][4]

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

3-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromothiophene-2-carbaldehyde (1 equivalent), 3-bromophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol to the flask.

-

Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under a nitrogen or argon atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromothiophene-2-carbaldehyde.[2]

-

Transmetalation: The 3-bromophenyl group is transferred from the boronic acid to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons of the thiophene and bromophenyl rings are expected in the range of 7.0-8.0 ppm. The aldehyde proton should appear as a singlet further downfield, around 9.8-10.0 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the range of 120-140 ppm. The carbon of the aldehyde group should appear significantly downfield, around 180-190 ppm. |

| FT-IR | Characteristic peaks for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-Br stretching (in the fingerprint region) are expected.[6][7] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (267.14 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

Applications in Drug Discovery

Thiophene derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[8] The structural motif of this compound makes it an attractive starting point for the synthesis of novel drug candidates.

Inhibition of Kinase Signaling Pathways

A significant area of interest is the development of thiophene-based compounds as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

One of the most critical signaling pathways in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Several studies have demonstrated that thiophene derivatives can effectively inhibit this pathway. For instance, a series of thiophene-containing triaryl pyrazoline derivatives have shown potent inhibitory activity against PI3Kγ, with the top compound exhibiting an IC₅₀ value of 0.066 µM.[9] These inhibitors can block the phosphorylation of Akt, a key downstream effector of PI3K, thereby impeding tumor cell growth.[9]

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiophene derivative.

Experimental Workflow: From Synthesis to Purified Product

The overall workflow for the synthesis and purification of this compound involves a series of sequential steps, each critical for obtaining a pure final product.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Conclusion

This compound is a valuable building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura cross-coupling reaction allows for facile access and further derivatization. The inherent biological activity of the thiophene scaffold, particularly as a kinase inhibitor, positions this compound as a promising starting point for the design of new therapeutic agents targeting critical cellular signaling pathways. This guide provides a foundational understanding for researchers looking to explore the potential of this and related thiophene derivatives.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2020, 1-15. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

MDPI. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules, 27(8), 2411. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. European Journal of Medicinal Chemistry, 157, 108-120. Retrieved from [Link]

-

Sukanya, B., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 20218401. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 74(3), 223-226. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 753-757. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of selected compounds against PI3Ka and PI3Kg. Retrieved from [Link]

-

ResearchGate. (n.d.). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Retrieved from [Link]

-

GitHub. (n.d.). ranjaykrishna/GraphViz. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(11), 849–853. Retrieved from [Link]

-

Tesis Doctorals en Xarxa. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

YouTube. (2023, February 24). Graphviz workflow 1. Retrieved from [Link]

-

PubMed. (2006). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 44(7), 754-756. Retrieved from [Link]

-

YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Retrieved from [Link]

-

ChemRxiv. (n.d.). RouteWise – An Integration Friendly Platform for Interactive Synthesis Routes. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ChemRxiv. (n.d.). Natural Language Processing for Automated Workflow and Knowledge Graph Generation in Self-Driving Labs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Guide to the IUPAC Nomenclature of 5-(3-Bromophenyl)thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise molecular identification is a foundational pillar of chemical research and development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal and unambiguous system for naming chemical compounds, ensuring clarity and reproducibility in scientific communication. This technical guide offers an in-depth analysis of the IUPAC name for the compound 5-(3-Bromophenyl)thiophene-2-carbaldehyde. By deconstructing its molecular architecture, we will explore the systematic application of IUPAC rules, including the identification of the principal functional group, the parent heterocyclic system, and the substituent hierarchy. This document is intended to serve as a definitive reference for researchers, scientists, and professionals in drug development, reinforcing the principles of systematic chemical nomenclature.

Introduction: The Imperative of Unambiguous Nomenclature

In the intricate landscape of chemical synthesis and drug discovery, the ability to precisely identify a molecule is paramount. The IUPAC nomenclature system was established to create a standardized, logical framework for naming organic and inorganic compounds, thereby eliminating the ambiguity of common or trivial names. For a molecule with multiple functional groups and substituent rings, such as this compound, a systematic approach to naming is essential. This guide will dissect the name of this compound, providing a clear rationale for each component of its IUPAC designation, grounded in established chemical principles.

Deconstructing the IUPAC Name: A Step-by-Step Analysis

The IUPAC name "this compound" is derived from a systematic process of identifying and prioritizing the different components of the molecule.

Identification of the Principal Functional Group

The first step in naming an organic molecule is to identify the principal functional group, which dictates the suffix of the name. In this molecule, we have an aldehyde group (-CHO). According to IUPAC priority rules, aldehydes are given high precedence over many other functional groups, including halides and phenyl rings.[1] When an aldehyde group is attached to a ring system, the suffix "-carbaldehyde" is used.

The Parent Heterocyclic System: Thiophene

The core structure of the molecule is a five-membered aromatic ring containing a sulfur atom, which is known as thiophene.[2] Thiophene is a fundamental heterocyclic compound in organic chemistry and is the parent hydride for this molecule.[3]

Numbering the Thiophene Ring

For heterocyclic systems, numbering begins at the heteroatom, in this case, the sulfur atom, which is assigned position 1. The ring is then numbered sequentially to give the substituents the lowest possible locants. However, the position of the principal functional group takes precedence. The aldehyde group is at position 2, leading to the base name thiophene-2-carbaldehyde .[4][5]

Identifying and Naming the Substituent

Attached to the thiophene ring at position 5 is a substituted phenyl group. This group is a benzene ring with a bromine atom attached.

-

The Phenyl Group: The C6H5- group is referred to as a "phenyl" substituent.

-

The Bromo Substituent: The bromine atom on the phenyl ring is a "bromo" substituent.

-

Numbering the Phenyl Ring: The phenyl ring is numbered starting from the point of attachment to the thiophene ring as position 1. The bromine atom is located at position 3 of this phenyl ring.

Therefore, the complete substituent name is (3-bromophenyl) . The parentheses are used to avoid ambiguity and clearly indicate that the entire substituted phenyl group is at position 5 of the thiophene ring.

Assembling the Full IUPAC Name

Combining these elements in the standard IUPAC format (substituent-parent-suffix) gives the final, unambiguous name:

This compound

Visualizing the Molecular Structure and Nomenclature

A visual representation of the molecule is crucial for understanding its structure and the corresponding IUPAC name. The following diagram illustrates the structure of this compound, with annotations for the numbering and key components.

Sources

13C NMR analysis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-(3-Bromophenyl)thiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers and scientists in drug development and organic chemistry, this document elucidates the theoretical principles, experimental considerations, and spectral interpretation strategies essential for the structural characterization of this heteroaromatic compound. We will explore the intricate interplay of substituent effects—namely the electron-withdrawing aldehyde group, the electronegative bromine atom, and the aromatic systems—on the ¹³C chemical shifts. This guide combines theoretical predictions with practical, field-proven protocols to create a self-validating framework for spectral analysis, ensuring both accuracy and trustworthiness in experimental outcomes.

Molecular Structure and Atom Numbering

A precise and unambiguous assignment of ¹³C NMR signals begins with a standardized numbering system for the carbon skeleton of this compound. The structure consists of a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 3-bromophenyl group.

Figure 1: Molecular structure and carbon numbering scheme for this compound.

Theoretical Principles and Substituent Effects

The ¹³C chemical shift is highly sensitive to the local electronic environment of each carbon nucleus. In this compound, the observed shifts are a composite of hybridization effects, and the inductive and resonance effects of the substituents.

-

Aldehyde Group (-CHO): The carbonyl carbon (C6) is sp² hybridized and bonded to a highly electronegative oxygen atom. This combination results in significant deshielding, causing its signal to appear at the lowest field (highest ppm value), typically in the 180-200 ppm range.[1][2] The aldehyde group is electron-withdrawing, influencing the electron density of the thiophene ring primarily through the resonance effect.

-

Thiophene Ring: The carbons of the thiophene ring (C2, C3, C4, C5) are aromatic and typically resonate between 120-150 ppm.[1] Their precise shifts are modulated by the attached substituents.

-

C2: Directly attached to the electron-withdrawing aldehyde group, C2 is deshielded.

-

C5: Bonded to the 3-bromophenyl group, C5's chemical shift is influenced by the electronic character and orientation of the phenyl ring.

-

C3 and C4: These carbons are influenced by the substituents at positions 2 and 5. Their shifts provide insight into the electronic transmission through the thiophene system.[3][4]

-

-

3-Bromophenyl Group:

-

C1': The ipso-carbon attached to the thiophene ring. Its chemical shift is influenced by the heteroaromatic system.

-

C3': The carbon directly bonded to the bromine atom. While bromine is electronegative, heavy halogens can induce upfield shifts (shielding) in the directly attached carbon due to the "heavy atom effect," which involves spin-orbit coupling.[5] This often results in a chemical shift that is lower than what would be predicted based on electronegativity alone.

-

C2', C4', C5', C6': The remaining phenyl carbons are influenced by the inductive effect of the bromine atom and the connection to the thiophene ring.

-

Predicted ¹³C NMR Chemical Shifts

By synthesizing data from known spectra of thiophene-2-carbaldehyde, bromobenzene, and related substituted thiophenes, we can predict the chemical shifts for each carbon in the target molecule.[6][7] This predictive analysis is a cornerstone of experimental design, allowing for a targeted search for signals during spectral acquisition and interpretation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C6 (CHO) | 182 - 185 | Aldehyde carbonyl carbon; highly deshielded by electronegative oxygen. Based on thiophene-2-carbaldehyde (183.1 ppm).[6] |

| C2 | 143 - 146 | Thiophene carbon attached to CHO. Deshielded by electron-withdrawing group. Based on thiophene-2-carbaldehyde (144.0 ppm).[6] |

| C5 | 145 - 150 | Thiophene carbon attached to the phenyl ring. Expected to be deshielded due to substitution. |

| C4 | 136 - 139 | Thiophene β-carbon. Influenced by the aldehyde group. Based on thiophene-2-carbaldehyde (136.5 ppm).[6] |

| C3 | 127 - 130 | Thiophene β-carbon. Less affected by the C2-aldehyde but influenced by the C5-phenyl group. Based on thiophene-2-carbaldehyde (128.4 ppm).[6] |

| C1' | 138 - 142 | Phenyl ipso-carbon attached to the thiophene ring. |

| C3' | 121 - 124 | Phenyl carbon attached to bromine. Shielded by the "heavy atom effect".[5] |

| C2' | 130 - 133 | Phenyl ortho-carbon to the thiophene substituent. |

| C4' | 130 - 133 | Phenyl para-carbon to the thiophene substituent. |

| C6' | 128 - 131 | Phenyl ortho-carbon to the thiophene substituent. |

| C5' | 124 - 127 | Phenyl meta-carbon to the thiophene substituent. |

Note: These are estimated ranges. Actual values depend on solvent, concentration, and temperature.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy and reproducibility.

4.1. Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm), or rely on the residual solvent peak for referencing (e.g., CDCl₃ at δ ≈ 77.16 ppm).[8]

4.2. NMR Instrument Configuration

-

Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended for good signal dispersion.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

4.3. Acquisition Parameters

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate quantification, though for simple identification this is sufficient.

-

Number of Scans (NS): ¹³C is an insensitive nucleus, so a large number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Figure 2: Standard workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Spectral Assignment Strategy

A definitive assignment of each signal to its corresponding carbon atom is achieved through a logical, multi-step process that leverages different NMR experiments.

5.1. Initial Assessment (Proton-Decoupled ¹³C Spectrum) The standard spectrum will show all unique carbon environments as single lines. The number of signals should correspond to the number of chemically non-equivalent carbons. Due to potential overlapping signals in the aromatic region, careful analysis is required. Quaternary carbons (C2, C5, C1', C3') are expected to have lower intensities due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[9]

5.2. DEPT (Distortionless Enhancement by Polarization Transfer) DEPT experiments are crucial for determining the multiplicity of each carbon (i.e., the number of attached protons).

-

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

-

DEPT-90: Shows only CH carbons (methine groups) as positive signals.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals, and CH₂ carbons as negative signals.

By comparing the three spectra, one can unambiguously identify the signals corresponding to the CH carbons of the thiophene and phenyl rings. Quaternary carbons will be absent from all DEPT spectra.

Figure 3: Logic diagram for carbon type assignment using DEPT experiments.

5.3. Advanced 2D NMR (Optional but Recommended) For complete and unequivocal assignment, especially of the closely spaced aromatic signals, 2D NMR techniques are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon signal with the signal of its directly attached proton(s). This allows for the assignment of all protonated carbons based on the more easily interpreted ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is the key experiment for assigning quaternary carbons by observing their correlations to nearby protons. For example, the aldehyde proton (H6) should show a correlation to C2, and the thiophene proton H3 should show correlations to C2, C4, and C5.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification. A thorough understanding of substituent effects allows for an accurate prediction of the chemical shift regions for each carbon atom. By employing a systematic experimental protocol, including standard proton-decoupled ¹³C acquisition and DEPT experiments, researchers can confidently assign each signal. This guide provides the theoretical foundation and practical framework necessary to leverage ¹³C NMR spectroscopy for the unambiguous characterization of this and other complex substituted heteroaromatic molecules, ensuring a high degree of scientific integrity in the results.

References

-

Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39. [Link] -

Reddy, V. R., et al. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Royal Society of Chemistry. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Consiglio, G., et al. (1980). An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1154-1157. [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Journal of Physical Chemistry, 79(10), 1013-1018. [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells - Electronic Supplementary Material. [Link]

-

Fringuelli, F., et al. (1985). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Magnetic Resonance in Chemistry, 23(8), 607-610. [Link]

-

Huckerby, T. N. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Journal of Molecular Structure, 98(3-4), 329-338. [Link]

-

Takahashi, K., Sone, T., & Fujieda, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(1), 22-26. [Link]

-

Lodewyk, M. W., et al. (2012). Computational Prediction of 13C Chemical Shifts for Routine Use in Structure Elucidation. Journal of Medicinal Chemistry, 55(10), 4551-4559. [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. oipub.com [oipub.com]

- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A-Level Analysis of Aldehyde Reactivity in Substituted Thiophenes: A Guide for Advanced Synthesis

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde group on substituted thiophene rings. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to explore the causal relationships between substituent electronics, reaction mechanisms, and synthetic outcomes. We will dissect key transformations—including nucleophilic additions, condensations, oxidations, and reductions—offering field-tested protocols, mechanistic diagrams, and comparative data to empower rational synthetic design. Every claim is substantiated with citations to authoritative literature, ensuring a trustworthy and expert-driven resource for leveraging these versatile heterocyclic building blocks.

The Thiophene Aldehyde: A Privileged Scaffold in Modern Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that has become a cornerstone in medicinal chemistry and materials science.[1] Its prevalence is not accidental; the thiophene moiety is considered a "privileged pharmacophore," appearing in numerous FDA-approved drugs due to its favorable metabolic profile and ability to engage in a wide range of biological interactions.[2] When functionalized with an aldehyde group (-CHO), the resulting thiophenecarboxaldehyde becomes an exceptionally versatile synthetic intermediate, providing a reactive handle for constructing complex molecular architectures.[3]

The aldehyde's reactivity, however, is not constant. It is exquisitely sensitive to the electronic environment of the thiophene ring, which can be modulated by other substituents. Understanding and predicting these substituent-driven effects is paramount for any scientist aiming to efficiently and selectively transform these molecules. This guide will provide the foundational principles and practical methodologies to master the reactivity of this important chemical class.

Core Principles: Understanding Substituent Electronic Effects

The reactivity of the aldehyde group is fundamentally dictated by the electrophilicity of its carbonyl carbon.[4] This carbon carries a partial positive charge (δ+) due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles.[5][6] In substituted thiophenes, the magnitude of this partial positive charge is modulated by the electronic properties of the substituents on the ring.

2.1 Electron-Withdrawing Groups (EWGs): Activating the Aldehyde

Substituents such as nitro (-NO₂), cyano (-CN), or acyl (-COR) groups are potent EWGs. Through inductive and resonance effects, they pull electron density away from the thiophene ring.[4][7] This electronic deficit is transmitted to the aldehyde group, further polarizing the C=O bond and increasing the partial positive charge on the carbonyl carbon.

Causality Insight: An aldehyde on a thiophene ring bearing a nitro group (e.g., 5-nitrothiophene-2-carboxaldehyde) will be significantly more reactive towards nucleophiles than its unsubstituted counterpart. This enhanced electrophilicity allows reactions to proceed under milder conditions, often leading to higher yields and faster reaction times.[4]

2.2 Electron-Donating Groups (EDGs): Deactivating the Aldehyde

Conversely, EDGs like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups push electron density into the thiophene ring.[4] This increased electron density is delocalized onto the aldehyde group, which reduces the partial positive charge on the carbonyl carbon.

Causality Insight: An aldehyde on a thiophene ring with a methoxy group (e.g., 5-methoxythiophene-2-carboxaldehyde) will be less electrophilic. Consequently, it will react more slowly with nucleophiles and may require more forcing conditions (e.g., higher temperatures, stronger reagents) to achieve a comparable conversion to an EWG-substituted analog.[4]

Below is a diagram illustrating this fundamental principle of electronic modulation.

Caption: Influence of substituents on aldehyde reactivity.

The following table summarizes the expected impact of common substituents on the reactivity of 2-thiophenecarboxaldehydes in nucleophilic addition reactions.

| Substituent at C5-position | Electronic Nature | Effect on Carbonyl Carbon (δ+) | Predicted Reactivity Toward Nucleophiles |

| -NO₂ | Strong EWG | Significantly Increased | Very High |

| -CN | Strong EWG | Increased | High |

| -Br | Weak EWG | Slightly Increased | Moderately High |

| -H | Neutral (Reference) | Baseline | Moderate |

| -CH₃ | Weak EDG | Slightly Decreased | Moderately Low |

| -OCH₃ | Strong EDG | Decreased | Low |

Key Synthetic Transformations & Validated Protocols

The thiophene aldehyde is a versatile precursor for a multitude of chemical transformations. This section details the most critical reactions, providing not just the theory but also robust, step-by-step protocols.

Condensation Reactions

Condensation reactions are powerful C-C and C-N bond-forming strategies that are central to molecular construction.

The reaction of a thiophene aldehyde with a primary amine is a reliable method for forming Schiff bases (imines), which are valuable intermediates in their own right or as precursors for reductive amination.[8][9]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The rate-determining step is often the dehydration, which can be accelerated by acid catalysis or by removal of water.

Experimental Protocol: Synthesis of N-(Thiophen-2-ylmethylene)aniline

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiophenecarboxaldehyde (5.6 g, 50 mmol), aniline (4.65 g, 50 mmol), and toluene (50 mL).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

-

Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup & Purification: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Validation: The resulting crude product can be purified by recrystallization from ethanol to yield the pure Schiff base. Confirm the structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated products.[10][11] These products are key building blocks for pharmaceuticals and dyes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reactant Preparation: In a 50 mL flask, dissolve 5-bromo-2-thiophenecarboxaldehyde (2.0 g, 10.5 mmol) and malononitrile (0.7 g, 10.6 mmol) in ethanol (20 mL).

-

Catalysis: Add a few drops of piperidine as a basic catalyst.

-

Reaction Execution: Stir the mixture at room temperature. A precipitate will typically form within 30 minutes. Continue stirring for 2 hours to ensure complete reaction.

-

Workup & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

-

Validation: The product, 2-((5-bromothiophen-2-yl)methylene)malononitrile, can be used directly or further purified by recrystallization. Purity and identity should be confirmed by melting point, NMR, and IR spectroscopy.

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes with high regioselectivity.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[14]

Causality Insight: The choice of ylide (stabilized vs. unstabilized) and reaction conditions determines the stereochemical outcome (E vs. Z alkene). For thiophene aldehydes, unstabilized ylides generally favor the Z-alkene under salt-free conditions.

Caption: General workflow for a Wittig reaction.

Experimental Protocol: Synthesis of 2-Vinylthiophene

-

Ylide Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (7.14 g, 20 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath and slowly add n-butyllithium (8.0 mL of a 2.5 M solution in hexanes, 20 mmol). Stir at 0 °C for 30 minutes, during which the white salt will be replaced by a characteristic orange-red color of the ylide.

-

Aldehyde Addition: Add a solution of 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.[4]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).[4]

-

Purification: Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude oil by column chromatography (silica gel, hexane) to yield 2-vinylthiophene.

-

Validation: Characterize the final product by ¹H NMR to confirm the structure and purity.

Reduction of the Aldehyde Group

Reduction transforms the aldehyde into either a primary alcohol or a methylene group, providing access to different classes of compounds.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for converting aldehydes to primary alcohols without affecting most other functional groups like esters or amides.[15]

Experimental Protocol: Synthesis of (Thiophen-2-yl)methanol

-

Reaction Setup: Dissolve 2-thiophenecarboxaldehyde (5.0 g, 44.6 mmol) in methanol (100 mL) in a 250 mL Erlenmeyer flask.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (1.7 g, 44.9 mmol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3) and effervescence ceases. Remove most of the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol. Further purification can be achieved by vacuum distillation.

-

Validation: Confirm the complete reduction of the aldehyde and the structure of the resulting alcohol by IR (disappearance of C=O stretch, appearance of broad O-H stretch) and NMR spectroscopy.

Oxidation of the Aldehyde Group

Oxidation of thiophene aldehydes provides a direct route to the corresponding thiophenecarboxylic acids, which are important intermediates in drug synthesis.[16]

Methodology Insight: While strong oxidants like potassium permanganate can be used, milder reagents are often preferred to avoid over-oxidation or degradation of the sensitive thiophene ring. Jones reagent (CrO₃ in aqueous acid) is a classic choice, but modern, more environmentally benign methods using catalysts like N-hydroxyphthalimide (NHPI) with oxygen are gaining prominence.[17][18]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid

-

Reaction Setup: In a flask equipped with a stirrer, dissolve 2-thiophenecarboxaldehyde (5.0 g, 44.6 mmol) in acetone (100 mL).

-

Reagent Addition: Cool the solution in an ice bath. Prepare the Jones reagent by dissolving chromium trioxide (CrO₃, 4.5 g) in a mixture of concentrated sulfuric acid (4.0 mL) and water (20 mL). Add the Jones reagent dropwise to the aldehyde solution, ensuring the temperature remains below 20 °C. An immediate color change and precipitate will be observed.

-

Reaction Execution: After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Workup: Quench the excess oxidant by adding isopropanol until the solution turns from orange/brown to green. Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the crude carboxylic acid. Recrystallize from hot water to obtain pure thiophene-2-carboxylic acid.

-

Validation: The final product should be a white solid. Confirm its identity and purity by melting point determination and spectroscopic analysis (NMR, IR).

Applications in Drug Discovery and Advanced Materials

Substituted thiophene aldehydes are not merely academic curiosities; they are pivotal starting materials in programs targeting novel therapeutics and functional materials. For instance, they are used in the synthesis of anti-inflammatory agents, kinase inhibitors, and antibacterial compounds.[19][20] The aldehyde functionality allows for the facile introduction of diverse pharmacophores through reactions like reductive amination to build libraries of amine-containing compounds for screening.[21][22] In materials science, the reactivity of the aldehyde group is exploited to functionalize conductive polymers like PEDOT, enabling the creation of advanced sensors and bio-interface materials.[3]

Conclusion

The aldehyde group on a substituted thiophene ring is a powerful synthetic lever. Its reactivity can be predictably tuned by the electronic nature of the ring substituents—activated by electron-withdrawing groups and attenuated by electron-donating groups. By mastering the fundamental principles outlined in this guide and applying the validated protocols for key transformations such as condensations, reductions, and oxidations, researchers can unlock the full potential of these building blocks. This knowledge is critical for the efficient and rational design of complex molecules destined for applications in drug discovery, agrochemicals, and materials science.

References

-

Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... ResearchGate. [Link]

- Synthesis method of 2-thiophenecarboxaldehyde.

-

Cosseddu, P., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Shafique, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity. Asian Journal of Chemistry. [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ResearchGate. [Link]

-

2-thenaldehyde. Organic Syntheses Procedure. [Link]

-

Thiophene-2-carboxylic acid. Wikipedia. [Link]

-

19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Chad's Prep. [Link]

-

Aminothiophene and Schiff base derivative-synthesis, Density Functional theory, ADME study and it's characterization. Asian Journal of Research in Chemistry. [Link]

-

New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. ResearchGate. [Link]

-

Domingo, L.R., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. [Link]

-

19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Channar, P.A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. [Link]

-

Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Sci-Hub. [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. The Organic Chemistry Tutor. [Link]

-

Campaigne, E., & LeSuer, W. M. (1953). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry. [Link]

-

178 CHM2211 Synthesis of Carboxylic Acids via Oxidation of Alkenes, Aldehydes, or Alcohols. Chad's Prep. [Link]

-

THIOPHENE AND ITS DERIVATIVES. Wiley. [Link]

-

Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

-

Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]

-

19.7b Wittig Reaction. Chad's Prep. [Link]

-

Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters. [Link]

-

19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. OpenStax. [Link]

-

Basiri, A., et al. (2018). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds. [Link]

-

Thiophene. Wikipedia. [Link]

-

Synthesis and study of metal complexes with a thiophene-based Schiff base. Preprints.org. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. ajrconline.org [ajrconline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 17. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]